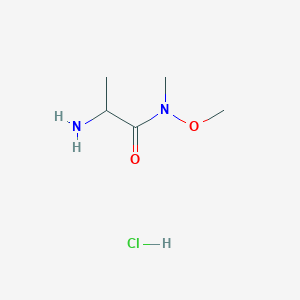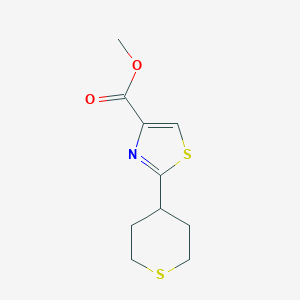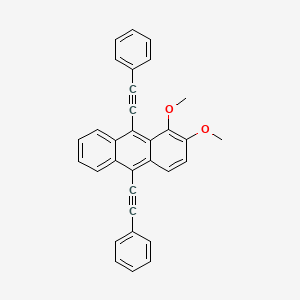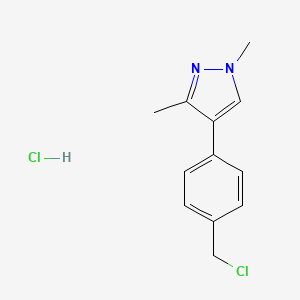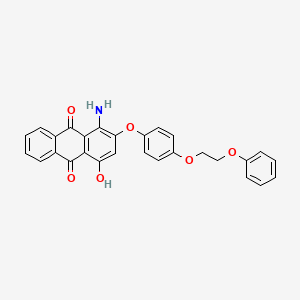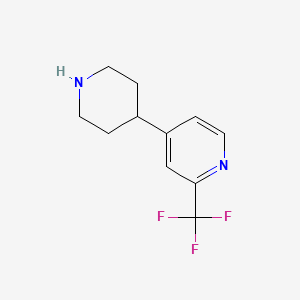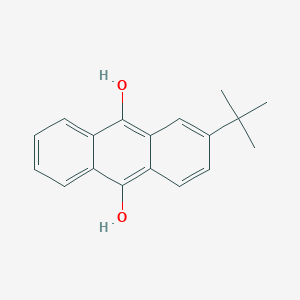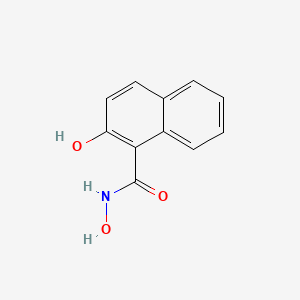![molecular formula C7H6N2OS B13137316 1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B13137316.png)
1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone is a heterocyclic compound that features a unique fusion of pyrrole and thiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is particularly relevant in its potential anticancer activity.
Vergleich Mit ähnlichen Verbindungen
- 2-Acetylthiazoline
- 2-Thiazoline, 2-acetyl
- Ketone, methyl 2-thiazolin-2-yl
Comparison: 1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone is unique due to its fused pyrrole and thiazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .
Eigenschaften
Molekularformel |
C7H6N2OS |
|---|---|
Molekulargewicht |
166.20 g/mol |
IUPAC-Name |
1-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)ethanone |
InChI |
InChI=1S/C7H6N2OS/c1-4(10)5-2-6-7(9-5)8-3-11-6/h2-3,9H,1H3 |
InChI-Schlüssel |
MQWLLAIQOXPNGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(N1)N=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


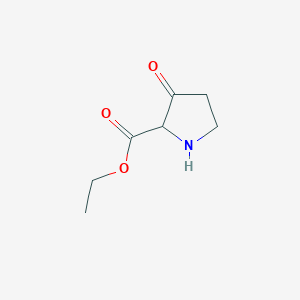
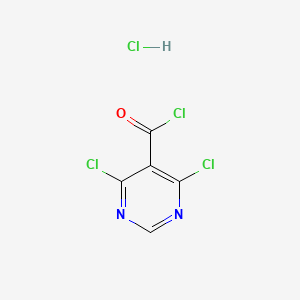

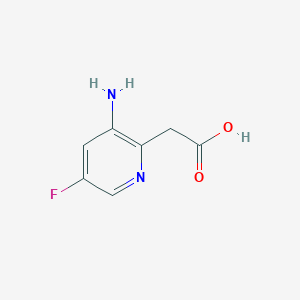
![6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13137262.png)
